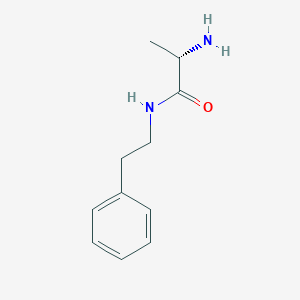

(2S)-2-amino-N-(2-phenylethyl)propanamide

概要

説明

“(2S)-2-amino-N-(2-phenylethyl)propanamide” is a chemical compound with the molecular formula C11H16N2O . It is also known by other names such as N-Phenylpropionamide, Propionamide, N-phenyl-, and Propionanilide . The molecular weight of this compound is approximately 192.25754 g/mol .

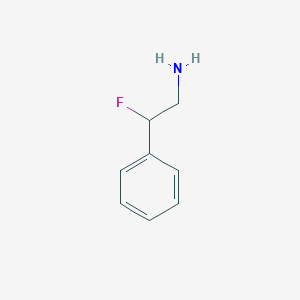

Molecular Structure Analysis

The molecular structure of “(2S)-2-amino-N-(2-phenylethyl)propanamide” is characterized by the presence of a propanamide group attached to a phenylethyl group . The InChI string representation of the molecule is “InChI=1S/C11H16N2O/c1-2-11(14)13-8-10(12)9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3,(H,13,14)/t10-/m1/s1” and the corresponding SMILES string is "CCC(=O)NCC(N)c1ccccc1" .科学的研究の応用

Metabolic Pathways and Potencies of New Fentanyl Analogs

“(2S)-2-amino-N-(2-phenylethyl)propanamide” is a fentanyl analog. The metabolic pathways of new fentanyl analogs are being studied due to their emergence on the drug markets worldwide with high potential for producing addiction and severe adverse effects . The metabolism of these analogs can involve reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Role in Severe and Fatal Intoxications

New fentanyl analogs, including “(2S)-2-amino-N-(2-phenylethyl)propanamide”, have been responsible for a growing number of severe and fatal intoxications in the United States, Europe, Canada, Australia, and Japan in recent years .

Synthetic Opioids as New Psychoactive Substances (NPS)

“(2S)-2-amino-N-(2-phenylethyl)propanamide” is part of the group of synthetic opioids that have seen a significant increase among the new psychoactive substances (NPS) . These substances pose challenges to prevention and regulation policies .

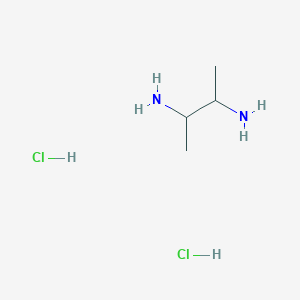

Precursor and Pre-precursors for Opioid Synthesis

The compound can be used as a precursor or pre-precursor in the synthesis of opioids . Understanding the precursors needed for opioid synthesis and how they are regulated is crucial in the fight against the misuse of these substances .

Role in the Darknet and Cryptocurrency Trading

The trading of new psychoactive substances (NPS), including synthetic opioids like “(2S)-2-amino-N-(2-phenylethyl)propanamide”, has been facilitated by the public Internet, the darknet, cryptocurrencies, and postal services .

Challenges to Prevention and Regulation Policies

The dynamic nature of the NPS market, with substances like “(2S)-2-amino-N-(2-phenylethyl)propanamide” constantly emerging and disappearing, poses significant challenges to prevention and regulation policies .

Safety and Hazards

将来の方向性

The future directions for research on “(2S)-2-amino-N-(2-phenylethyl)propanamide” and its analogs could involve further investigation of their synthesis, metabolic pathways, and pharmacological effects. This could help to improve our understanding of these compounds and potentially lead to the development of new therapeutic agents .

作用機序

Target of Action

The primary target of (2S)-2-amino-N-(2-phenylethyl)propanamide, a synthetic opioid, is the μ-opioid receptor . These receptors are found in areas of the brain that control pain and emotions . When an opioid drug binds to these receptors, they drive up dopamine levels in the brain’s reward areas, producing a state of euphoria and relaxation .

Mode of Action

(2S)-2-amino-N-(2-phenylethyl)propanamide interacts with its targets by binding to the μ-opioid receptors . This binding triggers a series of biochemical reactions that result in increased dopamine levels, leading to feelings of euphoria and relaxation . The compound’s effects resemble those of heroin and include euphoria, drowsiness, sedation, and potential addiction .

Biochemical Pathways

The metabolic pathways of (2S)-2-amino-N-(2-phenylethyl)propanamide and other synthetic opioids generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation . These metabolic processes can affect various biochemical pathways and have downstream effects on the body’s physiological functions.

Pharmacokinetics

The pharmacokinetics of (2S)-2-amino-N-(2-phenylethyl)propanamide, like other synthetic opioids, involves its absorption, distribution, metabolism, and excretion (ADME). In general, synthetic opioids are known for their high potency and rapid action, which is attributed to their lipophilicity . This allows them to quickly enter the brain, initiating a maximal effect within minutes .

Result of Action

The molecular and cellular effects of (2S)-2-amino-N-(2-phenylethyl)propanamide’s action are primarily related to its interaction with the μ-opioid receptors. This interaction leads to increased dopamine levels in the brain’s reward areas, resulting in feelings of euphoria, drowsiness, and relaxation . Misuse of this compound can lead to severe adverse effects, including addiction, respiratory depression, and potentially fatal overdoses .

特性

IUPAC Name |

(2S)-2-amino-N-(2-phenylethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9(12)11(14)13-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXKSALWCGMYJO-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

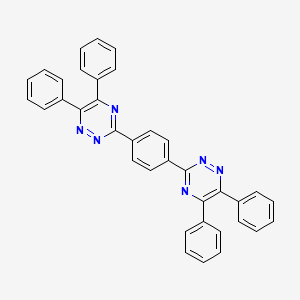

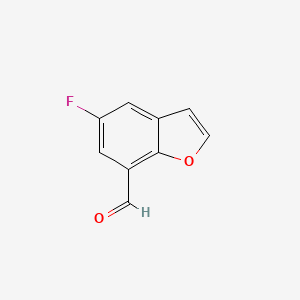

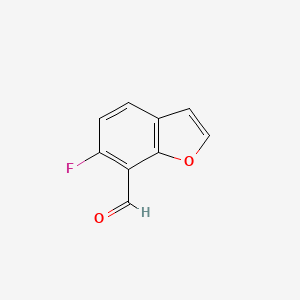

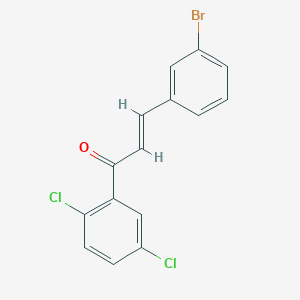

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

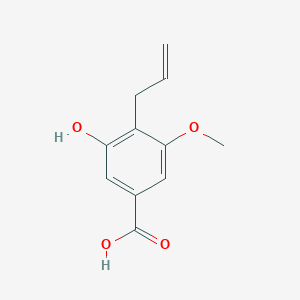

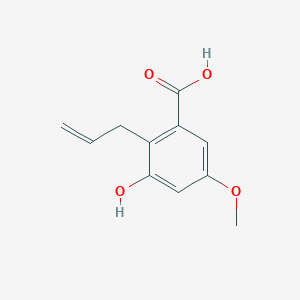

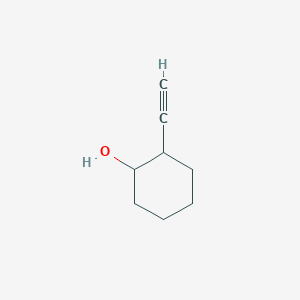

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B3271839.png)

![Ethyl 2-bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3271846.png)

![4-(azepan-1-ylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B3271905.png)

![Imidazo[1,2-a]pyrimidin-7(8h)-one](/img/structure/B3271909.png)

![N-[8-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B3271912.png)